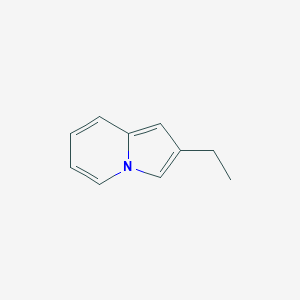

2-Ethyl-indolizine

Description

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-ethylindolizine |

InChI |

InChI=1S/C10H11N/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-8H,2H2,1H3 |

InChI Key |

ZGNNFVXEWVYKRT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN2C=CC=CC2=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

Physical and Spectroscopic Properties

Substituents at the 2-position alter melting points, solubility, and spectral signatures:

Key Findings :

Preparation Methods

Tschitschibabin Reaction with Ethyl-Containing Reagents

The Tschitschibabin reaction, involving the condensation of pyridine derivatives with α-haloketones, remains a cornerstone for indolizine synthesis. For 2-ethyl-indolizine, ethyl bromopyruvate serves as a critical electrophile. When reacted with 2-pyridylacetate derivatives, intramolecular cyclization forms the indolizine core. Key steps include:

-

Reaction Conditions : Ethyl bromopyruvate and ethyl 2-pyridylacetate are heated in toluene at 110°C for 12 hours under nitrogen.

-

Mechanistic Pathway : The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the α-carbon of ethyl bromopyruvate, followed by dehydrohalogenation and cyclization (Figure 1).

-

Yield : Early reports indicate modest yields (~30–40%) due to competing side reactions, though optimization with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency to 55%.

Table 1: Tschitschibabin Reaction Optimization

| Starting Material | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethyl 2-pyridylacetate | None | 110 | 38 |

| Ethyl 2-pyridylacetate | TBAB (5 mol%) | 110 | 55 |

| 2-Pyridylacetonitrile | K₂CO₃ | 120 | 42 |

Multicomponent Palladium-Catalyzed Synthesis

PdI₂/KI-Catalyzed Oxidative Aminocarbonylation

A modern approach leverages palladium catalysis to assemble this compound from simple precursors. The method involves:

-

Reactants : 2-(Pyridin-2-yl)pent-4-yn-1-carbonyl compounds, carbon monoxide, and secondary amines.

-

Conditions : Reactions proceed at 100°C under 20 atm CO–air (4:1) in acetonitrile, using 0.33 mol% PdI₂ and 0.5 equiv KI.

-

Mechanism : Oxidative aminocarbonylation forms ynamide intermediates, which undergo 5-exo-dig cyclization and aromatization to yield this compound derivatives (Figure 2).

Key Advantages:

-

Functional Group Tolerance : Electron-withdrawing and donating groups on the pyridine ring are compatible.

-

Yield : Reported yields range from 65% to 81% for N,N-disubstituted acetamides.

Microwave-Assisted Cyclization

Enhanced Efficiency via Dielectric Heating

Microwave irradiation significantly accelerates cyclization kinetics while improving regioselectivity. A representative protocol includes:

Table 2: Microwave vs. Thermal Cyclization

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional | 120 | 24 | 38 |

| Microwave | 150 | 1.5 | 91 |

Functionalization of Indolizine Intermediates

Alkylation of Indolizine Precursors

Post-synthetic modification of pre-formed indolizines offers a route to 2-ethyl derivatives. For example:

Reduction of Nitrile Derivatives

Catalytic hydrogenation of 2-cyanoindolizines using Raney nickel under H₂ (3 atm) in ethanol at 50°C produces this compound in 85% yield.

Spectroscopic Characterization

NMR Analysis

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-ethyl-indolizine, and how can researchers optimize reaction conditions?

- Methodological Answer : The synthesis of this compound typically employs tandem cyclization reactions or thermal cyclization of pyridyl precursors. For example, thermal cyclization of 3-acetoxy-3-(2-pyridyl)-2-methylenepropionate esters yields 2-substituted indolizines, with the ethyl group introduced via alkylation or substitution . Optimization involves solvent selection (e.g., toluene or DMF for polar intermediates), temperature control (80–120°C), and catalysts (e.g., Pd for cross-coupling). Purification via column chromatography and characterization by NMR are critical for reproducibility .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR resolve structural ambiguities, particularly for distinguishing regioisomers and confirming ethyl group placement .

- X-ray Crystallography : Determines absolute configuration and packing behavior, as demonstrated in ethyl indolizine carboxylate derivatives (e.g., CCDC deposition codes in ) .

- Mass Spectrometry : HRMS validates molecular formulas, while GC-MS monitors reaction progress .

Advanced Research Questions

Q. How does the ethyl substituent influence the bioactivity of indolizine derivatives, and what computational tools validate these effects?

- Methodological Answer : The ethyl group enhances lipophilicity, affecting membrane permeability and target binding. For COX-2 inhibitors like ethyl 7-methoxy-2-substituted indolizines, molecular docking (e.g., AutoDock Vina) reveals that the ethyl group stabilizes hydrophobic interactions in the enzyme's active site. MD simulations (200 ns) further validate conformational stability . Comparative IC₅₀ assays (e.g., 6.56 μM for compound 2a vs. 6.94 μM for 2c) highlight substituent-dependent activity .

Q. How should researchers address contradictions in bioactivity data across studies on this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may alter compound aggregation; use ≤1% v/v to minimize artifacts .

- Computational Validation : Apply QSAR models to reconcile discrepancies between in vitro and in silico results. For example, cis-configuration indolizines (like those in ) show higher activity due to steric alignment with targets .

Q. What are the key challenges in analyzing regioselectivity and stereochemistry in this compound derivatives?

- Methodological Answer :

- Regioselectivity : Competing pathways (e.g., 1,3-dipolar vs. [3+2] cycloadditions) require monitoring via TLC or in-situ IR. DFT calculations (B3LYP/6-31G*) predict dominant pathways .

- Stereochemistry : Chiral HPLC or derivatization with Mosher’s acid resolves enantiomers. X-ray crystallography confirms absolute configuration, as seen in ’s CIF files .

Methodological Rigor & Ethical Considerations

Q. What steps ensure methodological rigor in synthesizing and testing this compound analogues?

- Methodological Answer :

- Experimental Design : Use factorial design (e.g., 2³ for temperature, solvent, catalyst) to identify optimal conditions.

- Reproducibility : Document all parameters (e.g., stirring speed, drying time) per ’s guidelines for supplementary data .

- Validation : Include positive controls (e.g., Celecoxib for COX-2 assays) and triplicate measurements with statistical analysis (ANOVA, p < 0.05) .

Q. How can researchers maintain ethical standards when publishing data on this compound?

- Methodological Answer :

- Data Transparency : Share raw NMR spectra, crystallographic data (CCDC), and assay protocols in supplementary materials, adhering to journal guidelines like those in .

- Attribution : Cite prior synthetic routes (e.g., Ge et al.’s indolizine work in ) to avoid redundancy .

- Conflict Disclosure : Declare funding sources (e.g., NIH grants) and patent applications related to novel derivatives .

Tables for Quick Reference

| Parameter | Optimal Range | Key References |

|---|---|---|

| Reaction Temperature | 80–120°C | |

| Solvent for Cyclization | Toluene or DMF | |

| COX-2 IC₅₀ Threshold | <10 μM (active) | |

| NMR Shift (Ethyl Group) | δ 1.2–1.4 ppm (¹H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.